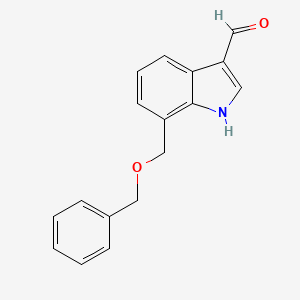

7-Benzyloxymethyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Benzyloxymethyl-1H-indol-3-carbaldehyd ist eine chemische Verbindung, die zur Indol-Familie gehört. Indol-Derivate sind für ihre signifikanten biologischen Aktivitäten bekannt und werden häufig bei der Synthese verschiedener biologisch aktiver Moleküle verwendet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Benzyloxymethyl-1H-indol-3-carbaldehyd beinhaltet typischerweise die Reaktion von Indol-Derivaten mit Benzylchlormethylether unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt, die die Substitutionsreaktion an der 7-Position des Indolrings erleichtert .

Industrielle Produktionsmethoden

Die Verwendung von Durchflussreaktoren und die Optimierung von Reaktionsparametern können die Ausbeute und Reinheit der Verbindung verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde typically involves the reaction of indole derivatives with benzyl chloromethyl ether under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution reaction at the 7-position of the indole ring .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at positions activated by electron-donating groups. The benzyloxymethyl group (-CH2-O-Bn) at position 7 acts as an ortho/para-directing group, while the aldehyde at position 3 is meta-directing. Competing directing effects lead to regioselectivity in substitution reactions:

Nitration

Nitration with HNO3/H2SO4 at 80°C produces a mixture of nitro derivatives. The benzyloxymethyl group directs substitution to position 6 (ortho), while the aldehyde favors position 5 (meta):

| Product | Position | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 5-Nitro derivative | 5 | 45 | HNO3/H2SO4, 80°C, 1 hr | |

| 6-Nitro derivative | 6 | 38 | HNO3/H2SO4, 80°C, 1 hr |

Chlorosulfonation

Chlorosulfonic acid introduces a sulfonyl chloride group at position 5 (meta to aldehyde):

This compoundClSO3H5-Chlorosulfonyl-7-benzyloxymethyl-1H-indole-3-carbaldehyde

Yield: 72% .

Aldehyde-Specific Reactions

The formyl group participates in condensation, oxidation, and nucleophilic addition reactions:

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile) under acidic or basic conditions yields α,β-unsaturated derivatives:

RCHO+NC-CH2−CNAcOHRCH=C(CN)2

Example:

| Reactant | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Malononitrile | 3-(1H-Indol-3-yl)acrylonitrile | AcOH | 85 |

Oxidation to Carboxylic Acid

The aldehyde oxidizes to a carboxylic acid using Ag2O in aqueous THF:

RCHOAg2O, H2ORCOOH

Yield: 78%.

Reductive Amination

With primary amines, the aldehyde forms Schiff bases, reducible to secondary amines via NaBH4:

RCHO+R’NH2NaBH4RCH2NHR’

Application: Used to synthesize bioactive indole-alkylamine hybrids .

Benzyl Group Hydrogenolysis

Catalytic hydrogenation (H2/Pd-C) removes the benzyloxymethyl group, yielding 7-hydroxymethyl-1H-indole-3-carbaldehyde:

7-(BnOCH2)-1H-indole-3-carbaldehydeH2/Pd-C7-(HOCH2)-1H-indole-3-carbaldehyde

Yield: 89% .

Aldehyde Protection

The formyl group is protected as a dithiane using 1,2-ethanedithiol and BF3·Et2O:

RCHO+HSCH2CH2SHBF3RCH(SCH2CH2S)

Application: Facilitates subsequent indole functionalization .

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed couplings. The aldehyde is often protected to avoid side reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids at position 2 (activated by the aldehyde’s meta-directing effect):

7-BnOCH2-1H-indole-3-carbaldehyde+ArB(OH)2Pd(PPh3)42-Ar-7-BnOCH2-1H-indole-3-carbaldehyde

Yield: 65–78% .

Ring-Opening and Annulation

Reaction with nucleophiles (e.g., hydrazines) opens the indole ring, forming pyridine derivatives:

Indole+NH2NH2→Pyridine annulated product

Example: Synthesis of purine isosteres for kinase inhibition studies .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Key Intermediate in Synthesis

7-Benzyloxymethyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various indole derivatives. These derivatives are essential for developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Case Study: Indole Derivatives

Research has demonstrated that modifications of the indole structure can lead to compounds with enhanced pharmacological properties. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation and modulating neurotransmitter systems .

Drug Development

Potential Therapeutic Agents

The unique structure of this compound allows for various modifications that can lead to the discovery of new therapeutic agents. It has been particularly noted for its potential in treating cancer and neurological disorders. Research indicates that compounds derived from this structure exhibit significant biological activity, making them suitable candidates for drug discovery programs targeting various diseases.

Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Disease |

|---|---|---|

| This compound | Anticancer | Various cancers |

| 5-Methoxyindole-3-carbaldehyde | Neuroprotective | Neurodegenerative diseases |

| 4-(Benzyloxy)-1-methyl-1H-indole-3-carbaldehyde | Antimicrobial | Infectious diseases |

Fluorescent Probes

Biological Imaging Applications

The compound can be utilized in developing fluorescent probes for biological imaging, enhancing the visualization of cellular processes. This application is particularly valuable in research focusing on cellular dynamics and interactions within biological systems .

Case Study: Imaging Techniques

Studies have shown that fluorescent probes based on indole derivatives allow researchers to track cellular events in real-time, providing insights into metabolic pathways and enzyme interactions .

Material Science

Incorporation into Advanced Materials

this compound can be incorporated into polymers or coatings to impart specific chemical properties. This feature makes it valuable in developing advanced materials with tailored functionalities .

Table: Properties of Materials Incorporating Indole Derivatives

| Material Type | Functional Property | Application Area |

|---|---|---|

| Polymers with Indole Structures | Enhanced thermal stability | Electronics |

| Coatings with Fluorescent Probes | Improved visibility | Biomedical devices |

Research in Biochemistry

Insights into Biochemical Processes

In biochemistry, this compound is useful for studying enzyme interactions and metabolic pathways. Its ability to interact with various biological targets allows researchers to gain insights into complex biochemical processes .

Case Study: Enzyme Inhibition Studies

Research has indicated that compounds derived from this indole structure can inhibit specific enzymes involved in metabolic pathways, providing potential therapeutic avenues for diseases linked to metabolic dysregulation .

Wirkmechanismus

The mechanism of action of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde is primarily related to its ability to undergo various chemical reactions, leading to the formation of biologically active molecules. The compound can interact with different molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1H-Indol-3-carbaldehyd: Eine eng verwandte Verbindung mit ähnlichen chemischen Eigenschaften, aber ohne die Benzyloxymethylgruppe.

7-Benzyloxy-1H-indol-3-carbaldehyd: Ein weiteres Derivat mit einer Benzyloxygruppe anstelle einer Benzyloxymethylgruppe

Einzigartigkeit

7-Benzyloxymethyl-1H-indol-3-carbaldehyd ist aufgrund des Vorhandenseins der Benzyloxymethylgruppe einzigartig, die seine Reaktivität und das Potenzial für eine weitere Funktionalisierung erhöht. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle und biologisch aktiver Verbindungen .

Biologische Aktivität

7-Benzyloxymethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. Its unique structural features, particularly the benzyloxymethyl group at the seventh position and the aldehyde functional group at the third position, suggest potential biological activities that warrant detailed exploration.

- Molecular Formula : C17H15NO2

- Molar Mass : 265.31 g/mol

The compound's structure contributes to its reactivity and potential pharmacological effects, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.

- Anticancer Properties : There is emerging evidence suggesting that indole-based compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Neuroprotective Effects : Some indoles have been reported to possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Research Findings

A variety of studies have focused on the synthesis and biological evaluation of indole derivatives. Notable findings include:

- Synthesis Methods : The synthesis of this compound typically involves multi-step processes, often starting from simpler indole derivatives. These methods utilize reagents such as N-chlorosuccinimide and various catalysts to facilitate reactions leading to the desired product .

- Case Study : A study published in Phytochemistry highlighted the biosynthetic pathways of indole compounds in plants, demonstrating their roles in defense mechanisms against pathogens. This suggests that similar pathways may be exploited for developing therapeutic agents from synthetic indoles like this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Benzyloxyindole-3-carboxaldehyde | C16H13NO2 | Anticancer, Antimicrobial |

| 5-Methoxyindole-3-carbaldehyde | C16H15NO2 | Antioxidant, Neuroprotective |

| This compound | C17H15NO2 | Antimicrobial, Anticancer |

This table illustrates how variations in functional groups and positions can influence biological activity.

Eigenschaften

CAS-Nummer |

887576-00-3 |

|---|---|

Molekularformel |

C17H15NO2 |

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

7-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO2/c19-10-15-9-18-17-14(7-4-8-16(15)17)12-20-11-13-5-2-1-3-6-13/h1-10,18H,11-12H2 |

InChI-Schlüssel |

MTOISQKFJKXWST-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COCC2=C3C(=CC=C2)C(=CN3)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.